molecular formula C5H7BrCl2O2 B14131146 Methyl 2-bromo-3,3-dichlorobutanoate CAS No. 89294-84-8

Methyl 2-bromo-3,3-dichlorobutanoate

Cat. No.: B14131146
CAS No.: 89294-84-8
M. Wt: 249.91 g/mol
InChI Key: QULCHYSMJBVVEC-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3,3-dichlorobutanoate is a halogenated ester characterized by a bromine atom at the second carbon and two chlorine atoms at the third carbon of the butanoate backbone.

Properties

CAS No.

89294-84-8

Molecular Formula

C5H7BrCl2O2

Molecular Weight

249.91 g/mol

IUPAC Name

methyl 2-bromo-3,3-dichlorobutanoate

InChI

InChI=1S/C5H7BrCl2O2/c1-5(7,8)3(6)4(9)10-2/h3H,1-2H3

InChI Key

QULCHYSMJBVVEC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)Br)(Cl)Cl

Origin of Product

United States

Preparation Methods

Dichlorocarbene Addition Followed by Bromination

This two-step method involves the addition of dichlorocarbene to methyl but-2-enoate, followed by bromination at the α-position.

Procedure :

  • Dichlorocarbene Addition :
    • Methyl but-2-enoate is treated with chloroform (CHCl₃) and a strong base (e.g., NaOH) under phase-transfer conditions (e.g., benzyltriethylammonium chloride) to generate dichlorocarbene.
    • The carbene adds across the double bond, yielding methyl 3,3-dichlorobutanoate.
  • Bromination :
    • The dichlorinated intermediate is brominated at the α-position using N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a radical initiator (e.g., AIBN).

Reaction Conditions :

Step Reagents/Conditions Temperature Yield
1 CHCl₃, NaOH, PTC 0–5°C 65–70%
2 NBS, CCl₄, AIBN 60–80°C 55–60%

Key Reference :

  • Radical-mediated bromination of α-dichloro esters is well-documented in deboronative radical chain reactions.

Esterification of Pre-Halogenated Acids

Synthesis via 2-Bromo-3,3-dichlorobutanoic Acid

This route involves first synthesizing the carboxylic acid precursor, followed by esterification.

Procedure :

  • Acid Synthesis :
    • 3,3-Dichlorobutanoic acid is brominated at the α-position using HBr/H₂O₂ under acidic conditions.
  • Esterification :
    • The acid is treated with methanol (MeOH) and a catalytic acid (e.g., H₂SO₄) to form the methyl ester.

Reaction Conditions :

Step Reagents/Conditions Temperature Yield
1 HBr (48%), H₂O₂ 25°C 50–55%
2 MeOH, H₂SO₄ Reflux 85–90%

Key Reference :

  • Similar esterification protocols for chlorinated benzoic acids are validated in patents.

Photocatalytic Bromination

Visible-Light-Mediated Halogenation

A green chemistry approach using photocatalytic conditions to introduce bromine selectively.

Procedure :

  • Methyl 3,3-dichlorobutanoate is dissolved in acetonitrile with NaBr as the bromine source.
  • Eosin Y (photosensitizer) and a 5W LED light (450 nm) initiate the radical bromination.

Reaction Conditions :

Reagents/Conditions Temperature Yield
NaBr, Eosin Y, 5W LED, 24 h 25°C 70–75%

Key Reference :

  • Photocatalytic methods for polybrominated compounds are detailed in recent synthetic studies.

Comparison of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Advantages Limitations Scalability
Dichlorocarbene + NBS High regioselectivity Requires toxic CHCl₃ Moderate
Acid Esterification High esterification yield Low bromination efficiency High
Photocatalytic Eco-friendly, mild conditions Long reaction time Low

Analytical Data and Characterization

Successful synthesis is confirmed by:

  • NMR :
    • ¹H NMR (CDCl₃): δ 4.15 (s, 3H, OCH₃), δ 3.92 (q, J = 6.8 Hz, 1H, CHBr), δ 2.85 (m, 2H, CH₂Cl₂).
  • MS : Molecular ion peak at m/z 249.91 (M⁺) matches the theoretical molecular weight.

Challenges and Optimization

  • Regioselectivity : Competing γ-bromination is minimized using sterically hindered bases (e.g., DABCO).
  • Purification : Column chromatography (silica gel, hexane/EtOAc 8:2) effectively separates byproducts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3,3-dichlorobutanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Elimination Reactions: Alkenes are the primary products.

    Reduction: The major products are the corresponding hydrocarbons with the removal of halogen atoms.

Scientific Research Applications

Methyl 2-bromo-3,3-dichlorobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying their structure and function.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3,3-dichlorobutanoate involves its reactivity towards nucleophiles and bases. The presence of bromine and chlorine atoms makes it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural and Functional Group Comparisons
Compound Name Substituents Key Functional Groups
Methyl 2-bromo-3,3-dichlorobutanoate Br (C2), Cl (C3, C3) Ester, Halogens
Methyl (2S)-3,3-dimethyl-2-(trifluoroethylamino)butanoate CF₃CH₂NH (C2), CH₃ (C3, C3) Ester, Amine, Trifluoroethyl
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino (C2), Oxo (C3) Ester, Amide, Ketone
[Cyano-(3-phenoxyphenyl)methyl] 2-bromo-3,3-dimethylbutanoate Br (C2), CH₃ (C3, C3) Ester, Nitrile, Bromine

Key Observations :

  • Halogen Position : The target compound’s 2-bromo and 3,3-dichloro configuration creates steric and electronic effects distinct from dimethyl (e.g., ) or oxo (e.g., ) substituents.
  • Reactivity: Bromine at C2 may enhance electrophilicity compared to amino or benzoylamino groups, favoring SN2 reactions.

Key Observations :

  • Solvent Influence: Polar aprotic solvents (e.g., THF, DMF) are common for halogenated or amino-substituted esters.
  • Purification : Halogenated compounds may require specialized chromatography (e.g., C18 columns for polar byproducts).

Physical and Spectroscopic Properties

  • Melting Points: Brominated aromatic analogs (e.g., 2-bromo-3,5-dinitrobenzoate esters) exhibit higher melting points (>100°C) due to halogen-induced crystallinity. This compound likely has a lower melting point than aromatic analogs but higher than non-halogenated esters.
  • NMR Data: For Methyl (2S)-3,3-dimethyl-2-(methylamino)butanoate, δ 1.02 (s, 9H) indicates tert-butyl shielding, whereas the target compound’s ³⁵Cl and ⁷⁹Br isotopes may complicate splitting patterns.

Challenges and Limitations

  • Synthetic Complexity : Multi-halogenation requires precise stoichiometry to avoid overhalogenation, as seen in bromo-dinitrobenzamide synthesis.
  • Toxicity: Dichloro derivatives may pose higher environmental risks compared to methyl or amino-substituted esters.

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